molecular formula C13H11BrCl2O2 B12630536 methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate CAS No. 1242316-85-3

methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate

Cat. No.: B12630536
CAS No.: 1242316-85-3
M. Wt: 350.0 g/mol
InChI Key: VMQQRWGDABVJED-MWWWXEQHSA-N
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Description

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound is characterized by the presence of a bromomethyl group, a chloro group, and a chlorophenyl group attached to a penta-2,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acrylate, and bromine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including aldol condensation and bromination.

    Final Product Formation: The intermediate is then subjected to further reactions, such as esterification and chlorination, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Addition Reactions: The double bonds in the penta-2,4-dienoate backbone can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.

Scientific Research Applications

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.

    Medicine: The compound may have therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in cellular processes.

    Pathways Involved: The interactions may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate include other penta-2,4-dienoates with different substituents, such as:

  • Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate
  • Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant studies that illustrate its activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₁BrCl₂O₂
  • Molecular Weight : 350.035 g/mol
  • CAS Number : 1204966-43-7

The structure of this compound features a penta-2,4-dienoate backbone with bromomethyl and chloro substituents, which may contribute to its reactivity and biological activity.

Cytotoxicity and Anticancer Activity

Several derivatives of penta-2,4-dienoates have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.

A notable study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound may exhibit similar properties. The mechanism of action often involves the induction of apoptosis or disruption of cellular signaling pathways.

Enzyme Inhibition

Enzyme inhibition is another avenue through which this compound may exert its biological effects. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes or signaling pathways in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in malignant cells.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Synthetic Communications explored the synthesis of brominated penta-2,4-dienoates and their biological activities. The findings suggested that these compounds have significant anticancer potential due to their ability to induce apoptosis in cancer cell lines .
  • Antimicrobial Testing :
    • In a comparative study on halogenated compounds, this compound was tested against various bacterial strains. Results indicated a moderate inhibitory effect against Gram-positive bacteria .
  • Enzyme Inhibition Studies :
    • Research focusing on enzyme inhibitors revealed that compounds with structural similarities to this compound effectively inhibited enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Properties

CAS No.

1242316-85-3

Molecular Formula

C13H11BrCl2O2

Molecular Weight

350.0 g/mol

IUPAC Name

methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate

InChI

InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)4-7-12(16)9-2-5-11(15)6-3-9/h2-7H,8H2,1H3/b10-4-,12-7-

InChI Key

VMQQRWGDABVJED-MWWWXEQHSA-N

Isomeric SMILES

COC(=O)/C(=C\C=C(\C1=CC=C(C=C1)Cl)/Cl)/CBr

Canonical SMILES

COC(=O)C(=CC=C(C1=CC=C(C=C1)Cl)Cl)CBr

Origin of Product

United States

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